2-Bromo-N-(3-chlorobenzyl)acetamide
Overview
Description
2-Bromo-N-(3-chlorobenzyl)acetamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 3-chlorobenzyl group, and the methyl group is substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-chlorobenzyl)acetamide typically involves the reaction of 3-chlorobenzylamine with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:
Reactants: 3-chlorobenzylamine and bromoacetyl bromide.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-chlorobenzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group of the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Reduction: Formation of N-(3-chlorobenzyl)ethylamine.
Oxidation: Formation of 3-chlorobenzoic acid derivatives.
Scientific Research Applications
2-Bromo-N-(3-chlorobenzyl)acetamide has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential biological activities and therapeutic applications.
Industrial Chemistry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3-chlorobenzyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and chlorine atoms in the compound can form halogen bonds with biological molecules, influencing their activity and function. The acetamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-chlorobenzyl)acetamide: Similar structure but with the chlorine atom in the para position.
2-Bromo-N-(2-chlorobenzyl)acetamide: Similar structure but with the chlorine atom in the ortho position.
N-(3-chlorobenzyl)acetamide: Lacks the bromine atom.
Uniqueness
2-Bromo-N-(3-chlorobenzyl)acetamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. The presence of both halogen atoms can enhance its potential as a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
2-bromo-N-[(3-chlorophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-5-9(13)12-6-7-2-1-3-8(11)4-7/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCSUVXQTZQTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734638 | |
Record name | 2-Bromo-N-[(3-chlorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226030-48-3 | |
Record name | 2-Bromo-N-[(3-chlorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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